

Application Notes & Experimental Protocols: 3-[4-(Dimethylamino)phenyl]propanoic acid

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Compound of Interest

3-[4-

Compound Name: *(Dimethylamino)phenyl]propanoic acid*

Cat. No.: B1588401

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Introduction: A Versatile Building Block

3-[4-(Dimethylamino)phenyl]propanoic acid is a bifunctional organic compound featuring a terminal carboxylic acid and an aromatic dimethylamino group. This unique structure makes it a valuable reagent in diverse scientific fields. The carboxylic acid provides a reactive handle for covalent modification, enabling its use as a scaffold in medicinal chemistry and a conjugation partner for labeling biomolecules.^{[1][2]} The dimethylamino-phenyl moiety confers fluorescent properties, allowing the molecule to be used as a reporter tag for analytical purposes.^[3]

This guide provides detailed protocols for two primary applications: its use as a synthetic scaffold for creating novel amide derivatives and its application in the fluorescent labeling of amine-containing substrates. The causality behind each step is explained to empower researchers to adapt these protocols to their specific needs.

Table 1: Physicochemical Properties of **3-[4-(Dimethylamino)phenyl]propanoic acid**

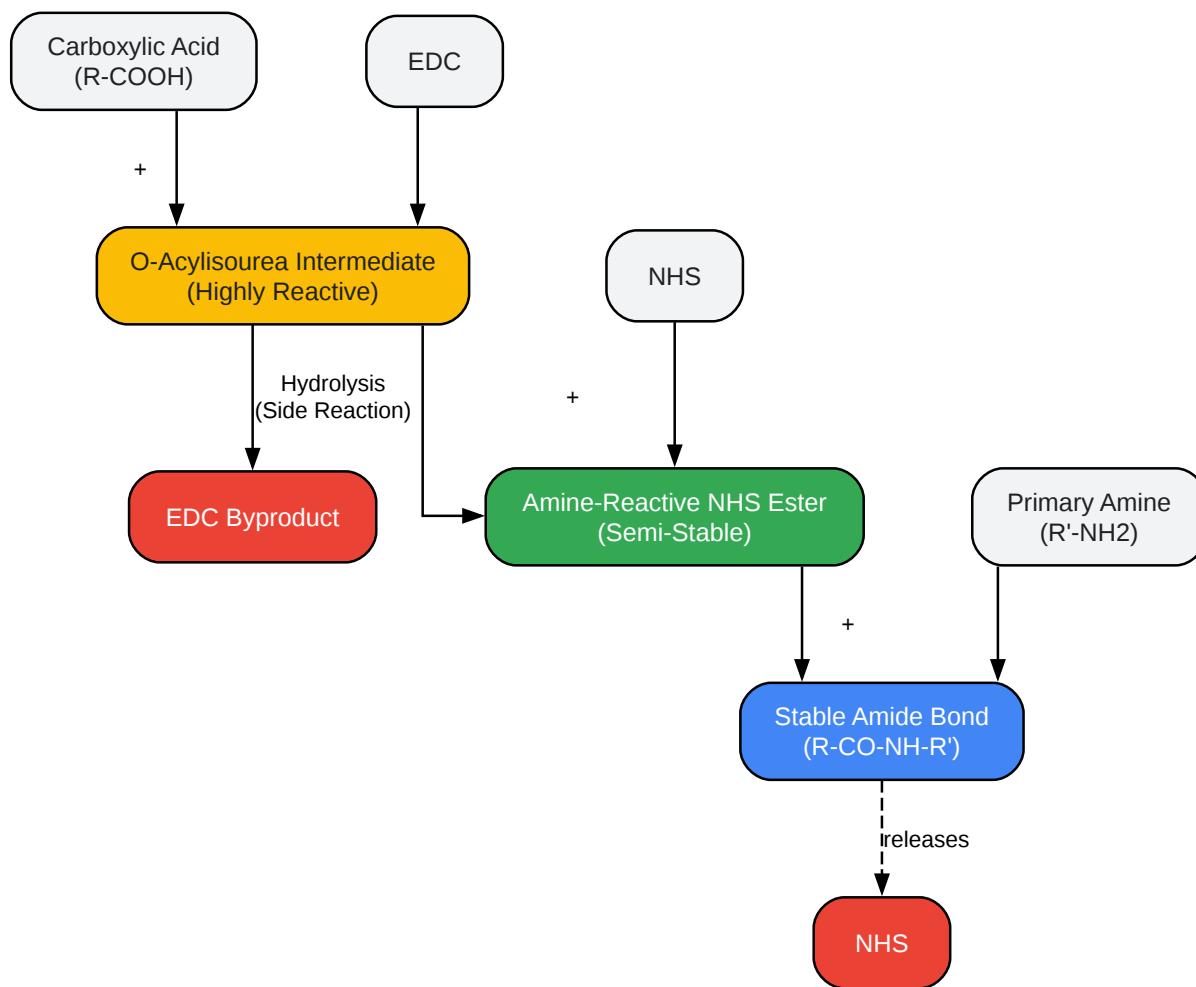
Property	Value	Source
CAS Number	73718-09-9	[2] [4]
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[2] [4]
Molecular Weight	193.24 g/mol	[2] [4]
Appearance	Solid	[5]
Boiling Point	341.6°C at 760 mmHg	[2]
Density	1.127 g/cm ³	[2]
SMILES	CN(C)C1=CC=C(C=C1)CCC(=O)O	[2]

Application I: Synthesis of Amide Derivatives via Carbodiimide Coupling

The carboxylic acid moiety of **3-[4-(Dimethylamino)phenyl]propanoic acid** is readily derivatized, making it an excellent starting point for synthesizing compound libraries in drug discovery.[\[6\]](#) One of the most robust and common methods for forming an amide bond is through carbodiimide-mediated coupling. This protocol details the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, which then efficiently reacts with a primary amine.[\[7\]](#)

Principle of the Method

The reaction proceeds in two main stages. First, the carboxyl group reacts with EDC in an acidic to neutral pH environment to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by reacting with NHS to form an amine-reactive NHS ester. This ester is less susceptible to hydrolysis and can be reliably reacted with a primary amine-containing molecule in a second step to form a stable amide bond, releasing NHS as a byproduct.

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Caption: EDC/NHS amide coupling reaction pathway.

Protocol: Synthesis of N-Benzyl-3-[4-(dimethylamino)phenyl]propanamide

This protocol uses benzylamine as a model primary amine. It can be adapted for other amines, although reaction conditions and purification methods may require optimization.

Materials and Equipment:

- **3-[4-(Dimethylamino)phenyl]propanoic acid** (100 mg, 0.517 mmol)
- N-Hydroxysuccinimide (NHS) (71 mg, 0.621 mmol, 1.2 equiv)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) (119 mg, 0.621 mmol, 1.2 equiv)
- Benzylamine (61 μ L, 0.569 mmol, 1.1 equiv)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator, separation funnel.

Procedure:

- Dissolution: In a clean, dry round-bottom flask, dissolve **3-[4-(Dimethylamino)phenyl]propanoic acid** (100 mg) and NHS (71 mg) in 10 mL of anhydrous DCM. Stir the solution at room temperature until all solids are dissolved.
- Activation: Cool the flask in an ice bath (0°C). Add EDC (119 mg) to the solution in one portion. Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 1 hour to form the NHS ester.
 - Rationale: The reaction is initiated at a lower temperature to control the exothermic reaction and minimize side reactions of the highly reactive O-acylisourea intermediate.
- Amine Addition: Add benzylamine (61 μ L) to the reaction mixture, followed by 2-3 drops of TEA to act as a base scavenger. Stir the reaction at room temperature overnight.
- Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50:50 Ethyl Acetate:Hexane). The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot indicates product formation.

- Work-up & Extraction: a. Transfer the reaction mixture to a separation funnel and dilute with an additional 20 mL of DCM. b. Wash the organic layer sequentially with 20 mL of saturated NaHCO_3 solution (to remove unreacted acid and NHS), 20 mL of water, and 20 mL of brine. c. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator.
- Purification & Characterization: Purify the crude product by flash column chromatography on silica gel if necessary. Characterize the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Application II: Fluorescent Labeling of Amine-Containing Substrates

The inherent fluorescence of the dimethylamino-phenyl group allows **3-[4-(Dimethylamino)phenyl]propanoic acid** to be used as a fluorescent tag. By employing the same EDC/NHS chemistry described previously, the molecule can be covalently attached to primary amines on proteins, peptides, or other biomolecules.^[7]

Principle of the Method

This bioconjugation strategy mirrors the synthetic protocol but is performed in aqueous buffers compatible with biological molecules. The pH is a critical parameter: the activation step (carboxyl to NHS ester) is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the primary amine of the biomolecule is favored at a slightly alkaline pH (7.2-8.5). This two-stage pH adjustment maximizes yield and minimizes hydrolysis of the activated ester.

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